2-Methoxybenzylzinc chloride
Overview
Description
2-Methoxybenzylzinc chloride is an organozinc compound with the molecular formula CH₃OC₆H₄CH₂ZnCl. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzylzinc chloride can be synthesized through the reaction of 2-methoxybenzyl chloride with zinc chloride in the presence of a ligand, magnesium, and lithium chloride in tetrahydrofuran. The reaction typically occurs at room temperature (25°C) and is completed within an hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Tetrahydrofuran (THF): A common solvent for these reactions.
Magnesium and Lithium Chloride: Used in the preparation of the compound.
Major Products:
Aryl Tertiary Amides: Formed through palladium-catalyzed synthesis.
Pyridine and Pyrimidine Derivatives: Synthesized for forensic applications.
Scientific Research Applications
2-Methoxybenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, such as potential inhibitors for dihydrofolate reductase (DHFR).
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-methoxybenzylzinc chloride involves its role as a nucleophile in various chemical reactions. It can donate electrons to form new bonds, particularly in cross-coupling reactions where it interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
- 2-Fluorobenzylzinc Chloride
- 3-Methoxybenzylzinc Chloride
- 4-Methoxybenzylzinc Chloride
Comparison: 2-Methoxybenzylzinc chloride is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, such as 2-fluorobenzylzinc chloride, the methoxy group can provide different electronic and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYGGPKLYQGLZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[CH2-].Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391496 | |
Record name | 2-Methoxybenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-15-5 | |
Record name | 2-Methoxybenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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